molecular formula C22H26F2N2O B5144404 N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-fluorophenyl)-N-methylpropanamide

N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-fluorophenyl)-N-methylpropanamide

Cat. No. B5144404
M. Wt: 372.5 g/mol
InChI Key: CPLVXFHYFIZRRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-fluorophenyl)-N-methylpropanamide, commonly known as FP-Me, is a chemical compound that belongs to the class of synthetic opioids. It was first synthesized in the early 2000s and has gained attention in the scientific community due to its potential as a painkiller and its ability to bind to the mu-opioid receptor.

Mechanism of Action

FP-Me acts on the mu-opioid receptor in the brain and spinal cord, inhibiting the transmission of pain signals. It also activates the reward pathway in the brain, leading to feelings of pleasure and euphoria.
Biochemical and Physiological Effects:
In addition to its pain-relieving properties, FP-Me has been shown to have other effects on the body. It can cause respiratory depression, decreased gastrointestinal motility, and decreased heart rate. It can also lead to the release of histamine, causing itching and flushing.

Advantages and Limitations for Lab Experiments

FP-Me has advantages in lab experiments due to its potency and selectivity for the mu-opioid receptor. However, its potential for abuse and addiction make it difficult to use in human studies. Additionally, its side effects can make it challenging to study in animal models.

Future Directions

There are several potential future directions for research on FP-Me. One area of interest is the development of non-addictive painkillers that target the mu-opioid receptor. Another potential direction is the study of FP-Me's effects on other neurotransmitter systems in the brain. Additionally, the development of novel synthetic opioids with improved safety profiles is an area of ongoing research.
In conclusion, N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-fluorophenyl)-N-methylpropanamide, or FP-Me, is a synthetic opioid that has potential as a non-addictive painkiller. Its mechanism of action involves binding to the mu-opioid receptor and inhibiting the transmission of pain signals. While it has advantages in lab experiments, its potential for abuse and addiction make it challenging to use in human studies. There are several potential future directions for research on FP-Me, including the development of non-addictive painkillers and the study of its effects on other neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of FP-Me involves several steps, starting with the reaction of 2-fluorobenzyl chloride with piperidine to form 1-(2-fluorobenzyl)piperidine. This intermediate is then reacted with 2-fluorophenylacetonitrile to form the desired product, FP-Me.

Scientific Research Applications

FP-Me has been studied extensively in the field of pain management due to its ability to bind to the mu-opioid receptor. It has been shown to be effective in reducing pain in animal models, and has potential as a non-addictive alternative to traditional opioids.

properties

IUPAC Name

3-(2-fluorophenyl)-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F2N2O/c1-25(22(27)13-12-17-7-2-4-10-20(17)23)19-9-6-14-26(16-19)15-18-8-3-5-11-21(18)24/h2-5,7-8,10-11,19H,6,9,12-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLVXFHYFIZRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)CC2=CC=CC=C2F)C(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-fluorobenzyl)piperidin-3-yl]-3-(2-fluorophenyl)-N-methylpropanamide

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